molecular formula C12H14ClN3O2 B135209 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride CAS No. 127170-87-0

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride

Cat. No.: B135209
CAS No.: 127170-87-0
M. Wt: 267.71 g/mol
InChI Key: OVJGNUKKEBWREQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride is a benzamide-derived compound characterized by a hydroxy group at the 2-position, a 1H-imidazole-5-methyl substituent at the 3-position, and a methyl group at the 6-position of the benzamide core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-7-2-3-8(4-9-5-14-6-15-9)11(16)10(7)12(13)17;/h2-3,5-6,16H,4H2,1H3,(H2,13,17)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJGNUKKEBWREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CC2=CN=CN2)O)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155453
Record name Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127170-87-0
Record name Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127170870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride typically involves the Mannich base technique using a copper (II) catalyst. The Cu(phen)Cl2 catalyst has been found to be particularly effective . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may involve heating and stirring to facilitate the reaction. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include controlled temperatures, specific pH levels, and the use of catalysts or solvents to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzamides and imidazole derivatives.

Scientific Research Applications

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to bind to bacterial proteins, disrupting their function and leading to cell death . The compound’s anti-inflammatory effects may be mediated through the inhibition of specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound features a benzamide backbone, whereas analogs in are based on imidazolidine-2,4-dione, a cyclic urea derivative.

Substituent Effects :

  • The target’s imidazole-5-methyl group may confer metal-binding capabilities (e.g., zinc in enzymes), unlike the piperazine/aryl groups in analogs, which are often used to modulate lipophilicity or receptor selectivity.
  • Compounds with naphthalenyl groups (e.g., Compound 10) exhibit longer retention times (~4.69 min) compared to those with smaller substituents (e.g., Compound 15 at 3.04 min), suggesting higher hydrophobicity .

This highlights the importance of stringent quality control, as emphasized in pharmaceutical manufacturing guidelines .

Functional Implications of Structural Variations

Pharmacological Potential

  • Target Compound : The imidazole moiety may target histamine H₃ receptors or antioxidant enzymes (e.g., superoxide dismutase mimics), whereas the benzamide core could influence pharmacokinetics via amide bond stability.
  • Analogs: Piperazine-containing compounds (e.g., 10, 15) are often designed for CNS penetration due to their balanced lipophilicity and basicity. For example, the 2-cyanophenyl group in Compound 15 may enhance selectivity for serotonin or dopamine receptors .

Solubility and Bioavailability

  • The hydrochloride salt form improves aqueous solubility for both the target and analogs. However, the target’s lack of bulky aromatic groups (e.g., naphthalene in Compound 10) may result in better solubility than its imidazolidine-dione counterparts .

Biological Activity

2-Hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₃ClN₂O
  • Molecular Weight : 232.69 g/mol

This compound features an imidazole ring, which is known for its role in various biological processes, including enzyme catalysis and drug interactions.

The biological activity of this compound primarily stems from its interaction with specific biological targets. Research indicates that compounds containing imidazole moieties often act as inhibitors of various kinases and enzymes. The following mechanisms have been identified:

  • Kinase Inhibition : The imidazole ring can interact with ATP-binding sites in kinases, potentially inhibiting their activity. This is significant in cancer therapy, where kinase inhibitors are crucial.
  • Antimicrobial Activity : Some studies suggest that imidazole derivatives exhibit antimicrobial properties by disrupting cellular membranes or interfering with metabolic pathways in pathogens.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits specific kinases involved in cancer cell proliferation.
Antimicrobial Exhibits activity against a range of bacterial strains.
Neuroprotective Effects Potential to protect neuronal cells from damage in neurodegenerative conditions.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

Antimicrobial Properties

In another investigation, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as a therapeutic agent for bacterial infections.

Neuroprotective Effects

Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings suggested that it reduced apoptosis markers and improved cell viability by modulating antioxidant enzyme activities.

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